2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide
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Overview
Description
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide typically involves the reaction of a pyrrolidine derivative with a butanamide precursor
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Contains additional carbonyl groups, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine with distinct biological activity.
Uniqueness
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group and amide linkage differentiate it from other pyrrolidine derivatives, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(10(11)14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCIVAGSQSUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(C1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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